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Compound of Interest

Compound Name: CEP-28122

Cat. No.: B8037760 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of

CEP-28122's Kinase Selectivity Profile in Comparison to Other Anaplastic Lymphoma Kinase

(ALK) Inhibitors.

This guide provides an in-depth comparison of the kinase selectivity of CEP-28122, a potent

and orally active inhibitor of Anaplastic Lymphoma Kinase (ALK). The data presented herein,

supported by experimental protocols, demonstrates the high selectivity of CEP-28122 for ALK

over other kinases, a critical attribute for a targeted therapeutic agent. For context, its

performance is compared with other well-established ALK inhibitors: Crizotinib, Alectinib, and

Ceritinib.

Kinase Inhibition Profile: A Quantitative Comparison
The selectivity of a kinase inhibitor is paramount to its efficacy and safety profile. A highly

selective inhibitor preferentially binds to its intended target, minimizing off-target effects that

can lead to toxicity. The following table summarizes the half-maximal inhibitory concentration

(IC50) values for CEP-28122 and other ALK inhibitors against ALK and a selection of other

kinases. Lower IC50 values indicate greater potency.
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Kinase
CEP-28122
IC50 (nM)

Crizotinib IC50
(nM)

Alectinib IC50
(nM)

Ceritinib IC50
(nM)

ALK 1.9[1] ~25[2] 1.9[3] 0.2[4]

Rsk2 7-19 - - -

Rsk3 7-19 - - -

Rsk4 7-19 - - -

c-Met - 5-25[2] - -

ROS1 - - - -

IGF-1R - - - 8[4][5]

InsR - - - 7[4][5]

STK22D - - - 23[4][5]

FLT3 - - - 60[4]

RET - - 4.8[6] -

Note: A hyphen (-) indicates that data was not readily available in the searched sources.

As the data indicates, CEP-28122 exhibits potent inhibition of ALK with an IC50 of 1.9 nM.[1]

While it shows some activity against Rsk2, 3, and 4, the IC50 values are at least 10-fold higher

than that for ALK, indicating a significant selectivity window. In a broad panel screening against

259 kinases, CEP-28122 showed no-to-weak inhibition against the majority at a concentration

of 1 µmol/L, with only 15 kinases demonstrating more than 90% inhibition.[1]

Experimental Protocols: Methodologies for Kinase
Selectivity Profiling
The determination of kinase inhibitor selectivity relies on robust and standardized experimental

protocols. The data presented in this guide was primarily generated using in vitro kinase

assays.
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Radiometric Kinase Assay (e.g., Millipore Kinase
Profiler)
This assay is considered a gold standard for quantifying kinase activity. The fundamental

principle involves the use of a radioactive phosphate donor ([γ-³³P]ATP or [γ-³²P]ATP) to

measure the phosphorylation of a specific substrate by the kinase of interest.

Workflow:

Reaction Setup: The kinase, its specific peptide or protein substrate, and the test compound

(e.g., CEP-28122) at various concentrations are incubated in a reaction buffer.

Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP.

Incubation: The reaction is allowed to proceed for a defined period at a controlled

temperature.

Termination: The reaction is stopped, typically by the addition of a strong acid or by spotting

the reaction mixture onto a filter membrane.

Separation: The phosphorylated substrate is separated from the unreacted radiolabeled ATP.

This is commonly achieved by filter binding, where the substrate binds to the filter while the

free ATP is washed away.

Detection: The amount of radioactivity incorporated into the substrate is quantified using a

scintillation counter or a phosphorimager.

Data Analysis: The percentage of kinase inhibition at each compound concentration is

calculated relative to a control reaction without the inhibitor. IC50 values are then determined

by fitting the data to a dose-response curve.
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Radiometric Kinase Assay Workflow

Time-Resolved Fluorescence (TRF) - Based Assays
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TRF-based assays are a non-radioactive alternative for measuring kinase activity and are well-

suited for high-throughput screening. These assays utilize the principle of Förster Resonance

Energy Transfer (FRET) between a donor and an acceptor fluorophore.

Workflow:

Reaction Components: The assay typically involves a biotinylated substrate and an antibody

that specifically recognizes the phosphorylated form of the substrate, labeled with a

europium cryptate (donor fluorophore). A second component, streptavidin conjugated to an

acceptor fluorophore (e.g., XL665), is also used.

Kinase Reaction: The kinase, substrate, and test inhibitor are incubated with ATP.

Detection: After the kinase reaction, the detection reagents (europium-labeled antibody and

streptavidin-acceptor) are added.

Signal Generation: If the substrate is phosphorylated, the antibody binds to it. The binding of

streptavidin to the biotinylated substrate brings the donor and acceptor fluorophores into

close proximity, allowing FRET to occur upon excitation of the donor.

Measurement: The time-resolved fluorescence signal from the acceptor is measured. The

long-lived fluorescence of the europium donor allows for a delay between excitation and

detection, which minimizes background fluorescence.

Data Analysis: The intensity of the TRF signal is proportional to the amount of

phosphorylated substrate. Inhibition is calculated relative to a control, and IC50 values are

determined.

ALK Signaling Pathway and Inhibition by CEP-28122
Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that, when constitutively activated

through mutations or chromosomal translocations, drives oncogenesis by activating several

downstream signaling pathways. These pathways are crucial for cell proliferation, survival, and

differentiation.

Key downstream signaling pathways activated by ALK include:
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RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation.

PI3K-AKT-mTOR Pathway: A critical pathway for cell survival, growth, and proliferation.

JAK-STAT Pathway: Plays a significant role in cell survival and proliferation.

CEP-28122, as a potent ALK inhibitor, binds to the ATP-binding pocket of the ALK kinase

domain. This competitive inhibition prevents the autophosphorylation and activation of ALK,

thereby blocking the downstream signaling cascades that promote tumor growth. Studies have

shown that CEP-28122 treatment leads to a substantial suppression of the phosphorylation of

key downstream effectors of ALK, including STAT3, Akt, and ERK1/2.[1]
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ALK Signaling Pathway and CEP-28122 Inhibition
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In conclusion, the available data strongly supports the characterization of CEP-28122 as a

highly potent and selective inhibitor of ALK. Its favorable selectivity profile, as determined by

rigorous in vitro kinase assays, suggests a lower potential for off-target toxicities compared to

less selective inhibitors. This makes CEP-28122 a compelling compound for further

investigation in ALK-driven malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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